![molecular formula C14H10BrClFN3O B3274367 (6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol CAS No. 606144-57-4](/img/structure/B3274367.png)
(6-(4-broMo-2-chlorophenylaMino)-7-fluoro-1H-benzo[d]iMidazol-5-yl)Methanol
描述
The compound (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is a complex organic molecule that belongs to the class of benzimidazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including halogens and an amino group, makes it a versatile compound for chemical modifications and reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Amination: The 4-bromo-2-chloroaniline can be synthesized separately and then coupled with the benzimidazole core using a palladium-catalyzed Buchwald-Hartwig amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Tin(II) chloride in hydrochloric acid, hydrogen gas over palladium on carbon.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of halogens and an amino group in the structure suggests it may have bioactive properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-cancer or anti-inflammatory activity.
相似化合物的比较
Similar Compounds
(6-(4-bromo-2-chlorophenylamino)-7-chloro-1H-benzo[d]imidazol-5-yl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.
(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
(6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)acetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The uniqueness of (6-(4-bromo-2-chlorophenylamino)-7-fluoro-1H-benzo[d]imidazol-5-yl)methanol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both halogens and an amino group makes it particularly versatile for chemical modifications, while the hydroxyl group provides additional reactivity.
属性
IUPAC Name |
[6-(4-bromo-2-chloroanilino)-7-fluoro-3H-benzimidazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFN3O/c15-8-1-2-10(9(16)4-8)20-13-7(5-21)3-11-14(12(13)17)19-6-18-11/h1-4,6,20-21H,5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAVWVCECJAGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC2=C(C3=C(C=C2CO)NC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501154746 | |
| Record name | 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606144-57-4 | |
| Record name | 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606144-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(4-Bromo-2-chlorophenyl)amino]-7-fluoro-1H-benzimidazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501154746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
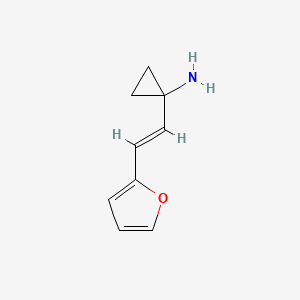

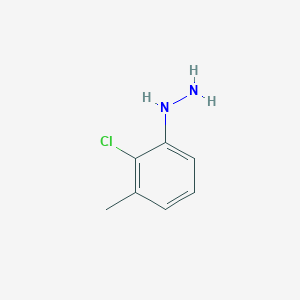
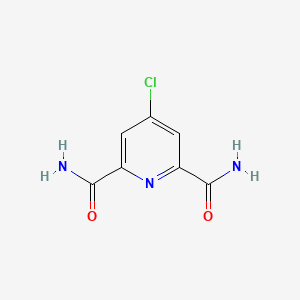
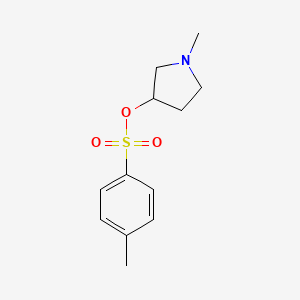
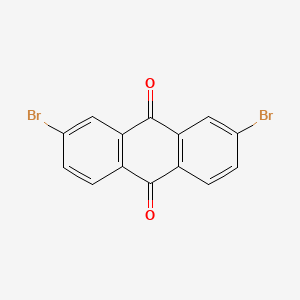
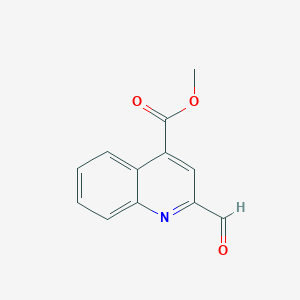
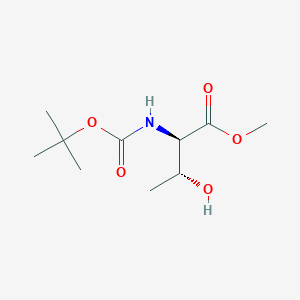
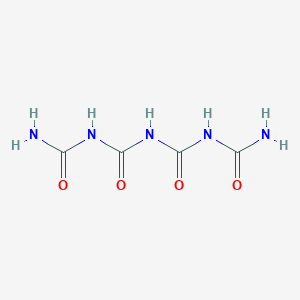
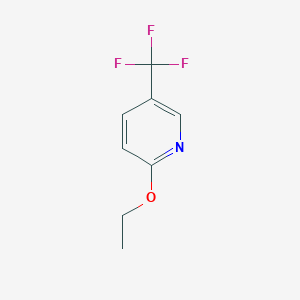
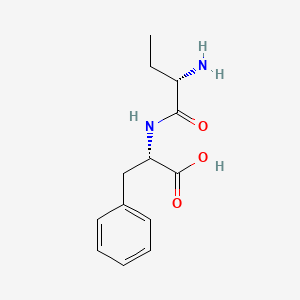
![2-[[(tert-Butoxycarbonyl)amino]methyl]-5-fluorobenzoic acid](/img/structure/B3274356.png)
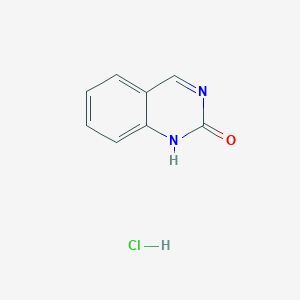
![5-Aminothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B3274371.png)
